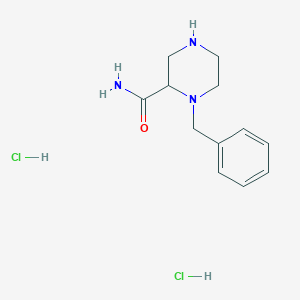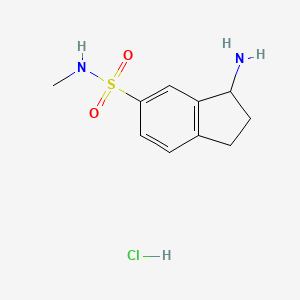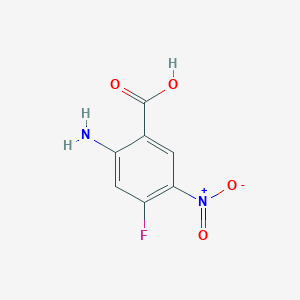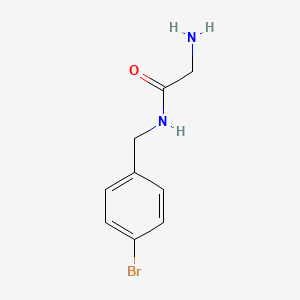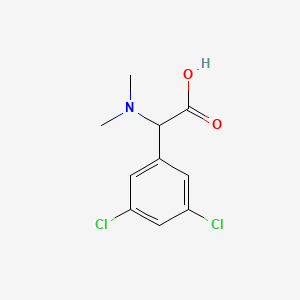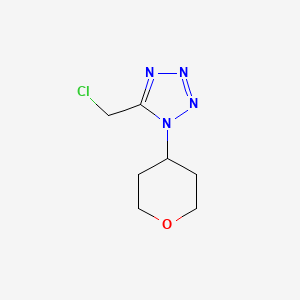
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole
Vue d'ensemble
Description
5-(Chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, also known as CMOT, is a heterocyclic compound containing nitrogen, oxygen, and chlorine atoms that has been used for a variety of applications in scientific research. It is a versatile compound that can be used to synthesize a range of compounds and as a catalyst in various reactions. CMOT is also an important component of several pharmaceuticals, including those used to treat hypertension and diabetes.
Applications De Recherche Scientifique
Synthesis and Functionalization in Organic Chemistry
5-Substituted tetrazoles, like 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, play a crucial role in organic chemistry. They serve as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. These tetrazoles are particularly important in medicinal chemistry due to their similarity to carboxylic acids, offering similar acidity but higher lipophilicity and metabolic resistance. Their synthesis and functionalization involve various methods, including acidic media/proton catalysis, Lewis acids, and organometallic or organosilicon azides. The process of functionalizing these compounds can be challenging due to the formation of isomeric products, and microwave-assisted approaches have been developed to improve efficiency (Roh, Vávrová, & Hrabálek, 2012).
Structural Analysis and Drug Design
The structural analysis of tetrazole derivatives, including those similar to 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, has been conducted using X-ray crystallography. These studies provide insight into their molecular structure, crucial for drug design. Tetrazoles are known for their role in pharmacokinetics, pharmacodynamics, and metabolism in drug development. They have been studied for their interaction with enzymes like cyclooxygenase-2, demonstrating their potential as COX-2 inhibitors (Al-Hourani et al., 2015).
Applications in Medicinal Chemistry
In medicinal chemistry, oxadiazoles and tetrazoles are frequently used as motifs in drug-like molecules. These compounds are often employed as bioisosteric replacements for ester and amide functionalities. The current research includes systematic comparisons of oxadiazole isomers, showing variations in lipophilicity, metabolic stability, hERG inhibition, and aqueous solubility. Novel synthetic routes have been developed for the efficient production of these compounds, highlighting their significance in drug development (Boström et al., 2012).
Gas Adsorption and Separation
Tetrazole-based compounds, such as 5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole, have been utilized in the development of porous metal-organic frameworks for gas adsorption. These frameworks demonstrate capabilities in gas sorption and separation, particularly for gases like N2, H2, O2, and CO2. They offer high selectivity ratios for gases, suggesting potential applications in gas separation or purification (Zhang et al., 2010).
Catalytic Applications
1H-Tetrazole has been used as a catalyst in phosphomorpholidate coupling reactions, which is essential for the synthesis of nucleoside diphosphate sugars. This process demonstrates high efficiency and yield, indicating the catalytic versatility of tetrazole derivatives (Wittmann & Wong, 1997).
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(oxan-4-yl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c8-5-7-9-10-11-12(7)6-1-3-13-4-2-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVAFAHAVMSBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=NN=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(oxan-4-yl)-1H-1,2,3,4-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(tert-butoxycarbonyl)-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1528562.png)
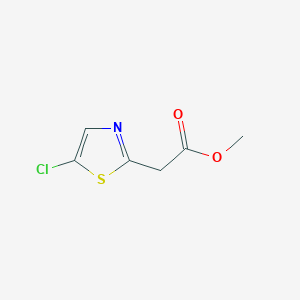
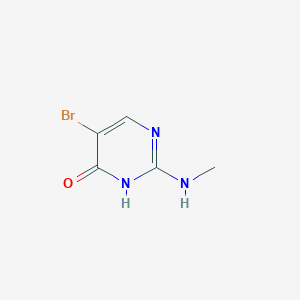
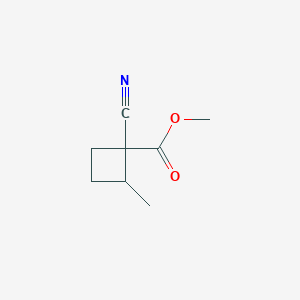
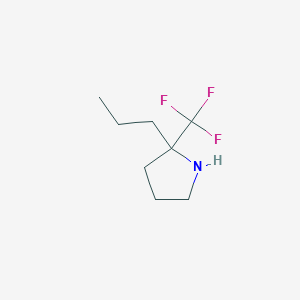
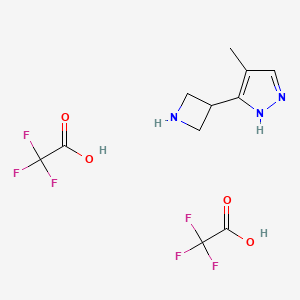
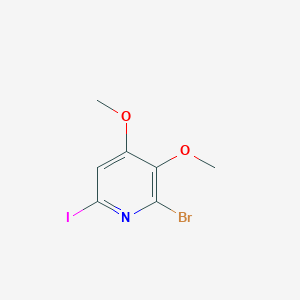
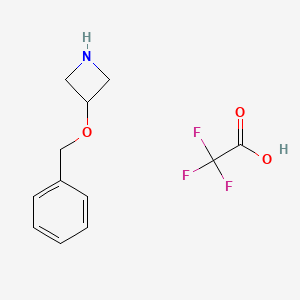
![3-Azetidin-3-yl-1-methyl-1H-pyrazolo[3,4-b]pyridinetetra(trifluoroacetic acid salt)](/img/structure/B1528576.png)
